molecular formula C23H30N2O2 B3108931 (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate CAS No. 169447-85-2

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

Cat. No.: B3108931
CAS No.: 169447-85-2
M. Wt: 366.5 g/mol
InChI Key: WEZYFYMYMKUAHY-NRFANRHFSA-N
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Description

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate is a chiral compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of tert-butyl and dibenzyl groups attached to the piperazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Dibenzyl Groups: The dibenzyl groups are introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through the reaction of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with primary or secondary amines.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Benzylpiperazine: A simpler analog with one benzyl group, used in various chemical and pharmaceutical applications.

    N,N’-Dibenzylpiperazine: A related compound with two benzyl groups, used as an intermediate in organic synthesis.

Uniqueness

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate is unique due to its chiral nature and the presence of both tert-butyl and dibenzyl groups. This combination imparts specific chemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (2S)-2,4-dibenzylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYFYMYMKUAHY-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160637
Record name 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169447-85-2
Record name 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169447-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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